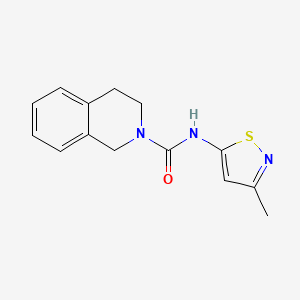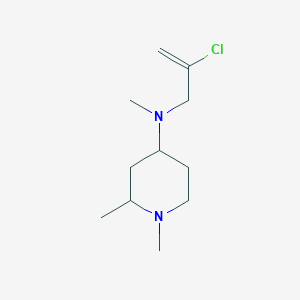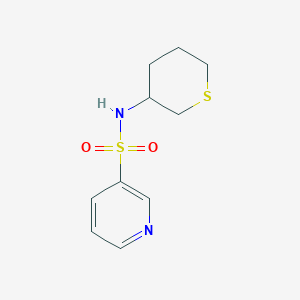
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide, also known as Isothiocarbamate Compound 1 (ICM-1), is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ICM-1 has been synthesized using a multi-step process, and its structure has been characterized using various spectroscopic techniques.
科学的研究の応用
ICM-1 has shown potential as a therapeutic agent in various scientific research applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. ICM-1 has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, ICM-1 has been found to possess antimicrobial properties, which make it a candidate for the treatment of bacterial and fungal infections.
作用機序
The exact mechanism of action of ICM-1 is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cancer cell growth, and microbial infection. Further research is needed to fully elucidate the mechanism of action of ICM-1.
Biochemical and Physiological Effects:
ICM-1 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. This suggests that ICM-1 may be effective in reducing inflammation in the body. ICM-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. Additionally, ICM-1 has been found to inhibit the growth of various bacterial and fungal strains, suggesting that it may have potential as an antimicrobial agent.
実験室実験の利点と制限
ICM-1 has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications, making it a potentially valuable therapeutic agent. Another advantage is that it has been synthesized using a multi-step process, which allows for easy modification of its structure to improve its properties. However, one limitation is that the exact mechanism of action of ICM-1 is not yet fully understood, which may hinder its development as a therapeutic agent. Additionally, further research is needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for ICM-1 research. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to investigate its safety and efficacy in vivo, which will be necessary for its development as a therapeutic agent. Additionally, further modifications of its structure may lead to the development of more potent and selective compounds. Overall, ICM-1 has shown promising results in various scientific research applications and has the potential to be a valuable therapeutic agent in the future.
合成法
ICM-1 has been synthesized using a multi-step process that involves the condensation of 4-methylthio-2-nitrobenzoic acid with 3,4-dihydro-1H-isothiochromene-1-carboxaldehyde, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methylfuran-3-carboxylic acid chloride to yield ICM-1. The structure of ICM-1 has been confirmed using various spectroscopic techniques, including NMR and mass spectrometry.
特性
IUPAC Name |
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11-13(6-8-19-11)16(18)17-10-15-14-5-3-2-4-12(14)7-9-20-15/h2-6,8,15H,7,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZOBAWPVFCKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)

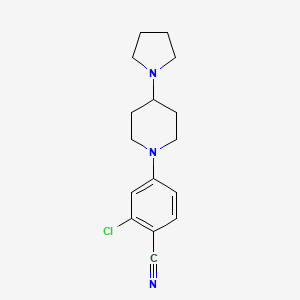
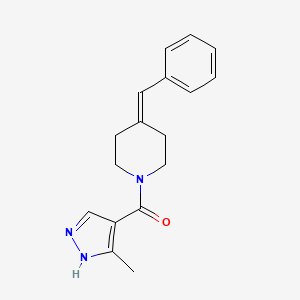


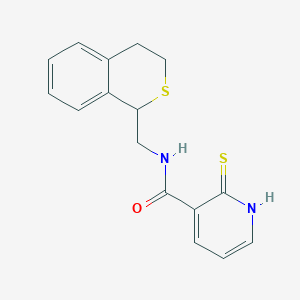


![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
